molecular formula C17H12Cl2FN5O3 B4121612 N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea

Cat. No.: B4121612
M. Wt: 424.2 g/mol
InChI Key: OXWUEPNOYDBZPY-UHFFFAOYSA-N
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Description

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with chloro and fluorobenzyl groups, and a nitrophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions: The chloro and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often using appropriate halogenated benzyl derivatives.

    Urea formation: The final step involves the reaction of the substituted pyrazole with 4-nitrophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea
  • N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea
  • N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(4-methylphenyl)urea

Uniqueness

N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(4-nitrophenyl)urea is unique due to the specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2FN5O3/c18-13-2-1-3-15(20)12(13)8-24-9-14(19)16(23-24)22-17(26)21-10-4-6-11(7-5-10)25(27)28/h1-7,9H,8H2,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWUEPNOYDBZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea
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N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea
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N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea
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N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea
Reactant of Route 5
Reactant of Route 5
N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea
Reactant of Route 6
N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea

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